molecular formula C13H14BrFN2O B2887090 6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1712902-48-1

6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2887090
CAS No.: 1712902-48-1
M. Wt: 313.17
InChI Key: QZLUNRNEZMARPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one ( 1712902-48-1) is a fluorinated and brominated quinoxalinone derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H14BrFN2O and a molecular weight of 313.17 g/mol, this compound serves as a versatile synthetic building block . The structure features a cyclopentyl substitution on the tetrahydroquinoxalin-2-one core, which can significantly influence its physicochemical properties and biological interactions. This compound is designed for research applications only, primarily as a key intermediate in the synthesis of more complex molecules. Its structural motifs, particularly the quinoxalinone scaffold and halogen substituents, are commonly investigated for developing pharmacologically active agents. Related tetrahydroisoquinoline and quinoxaline analogs are extensively studied for a wide spectrum of biological activities, including potential antibacterial properties. The presence of the fluorine atom is a common strategy in drug design to modulate bioavailability and binding affinity, while the bromine atom offers a reactive site for further functionalization via cross-coupling reactions . Researchers can utilize this compound to explore structure-activity relationships (SAR) and create novel compound libraries for high-throughput screening against various biological targets. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-cyclopentyl-7-fluoro-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O/c14-9-5-12-11(6-10(9)15)16-13(18)7-17(12)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLUNRNEZMARPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(=O)NC3=CC(=C(C=C32)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diamine Precursor Preparation

A plausible starting material is 4-bromo-5-fluoro-1,2-phenylenediamine (1). Synthesis involves:

  • Nitration of 3-bromo-4-fluoronitrobenzene.
  • Reduction of nitro groups using catalytic hydrogenation (Pd/C, H₂) or Fe/HCl.

Cyclization with Cyclopentyl Carbonyl Equivalent

Reaction of diamine (1) with cyclopentylglyoxylic acid (2) under acidic conditions (HCl, reflux) yields 4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one (3).

$$
\text{C}8\text{H}6\text{BrFN}2\text{O} + \text{C}6\text{H}{10}\text{O}3 \rightarrow \text{C}{13}\text{H}{14}\text{BrFN}_2\text{O} \quad \text{(3)}
$$

Key parameters :

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C, 12 h
  • Yield: 68–72%

Regioselective Bromination at Position 6

Bromination of (3) requires careful control to avoid over-halogenation. N-Bromosuccinimide (NBS) in dichloromethane at 0°C selectively brominates the aromatic ring.

Bromination Mechanism

  • Electrophilic aromatic substitution directed by the electron-withdrawing fluoro group.
  • Para-fluorine directs bromine to position 6 (ortho to amine).

Procedure :

  • Dissolve (3) (1 eq) in anhydrous DCM.
  • Add NBS (1.05 eq) and catalytic FeCl₃.
  • Stir at 0°C for 2 h.
  • Quench with Na₂S₂O₃, extract with DCM, and purify via column chromatography (SiO₂, hexane:EtOAc 4:1).

Yield : 85%
Purity : >95% (HPLC)

N-Alkylation with Cyclopentyl Group

Introducing the cyclopentyl moiety at position 4 necessitates N-alkylation of the secondary amine. Two methods are viable:

Mitsunobu Reaction

Using cyclopentanol (4) and diethyl azodicarboxylate (DEAD):

  • Combine (3) (1 eq), cyclopentanol (1.2 eq), and PPh₃ (1.5 eq) in THF.
  • Add DEAD (1.5 eq) dropwise at 0°C.
  • Warm to room temperature, stir for 24 h.
  • Purify via flash chromatography.

Yield : 60–65%

Transition-Metal-Catalyzed Alkylation

Iridium complexes (e.g., [Ir(cod)Cl]₂) enable N-alkylation with cyclopentyl bromide (5):

  • Mix (3) (1 eq), (5) (1.1 eq), and [Ir(cod)Cl]₂ (5 mol%) in toluene.
  • Add KOtBu (1.5 eq) and heat at 100°C for 8 h.
  • Isolate product via extraction and crystallization.

Yield : 75–80%
Advantage : Higher regioselectivity and milder conditions.

Alternative Route: One-Pot Cyclization and Functionalization

A streamlined approach combines diamine cyclization with in situ bromination and alkylation (Fig. 2):

  • React 4-fluoro-1,2-phenylenediamine (6) with cyclopentylglyoxylic acid (2) and NBS in acetic acid.
  • Simultaneous cyclization and bromination occur at 50°C over 6 h.
  • Add cyclopentyl bromide and K₂CO₃, heat to 80°C for 12 h.

Yield : 55% (over two steps)
Limitation : Lower yield due to competing side reactions.

Analytical Characterization

Critical data for the final compound:

Property Value Method
Molecular Formula C₁₃H₁₄BrFN₂O HRMS
Molecular Weight 313.16 g/mol ESI-MS
Melting Point 175–177°C DSC
¹H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H), 4.45 (s, 2H), ... Varian Mercury
Purity ≥95% HPLC (C18 column)

Challenges and Optimization

  • Regioselectivity : Competing bromination at position 5 minimized using low-temperature NBS.
  • N-Alkylation Efficiency : Iridium catalysis outperforms traditional alkylation in yield and selectivity.
  • Purification : Silica gel chromatography effectively removes diastereomers formed during cyclopentyl introduction.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinoxaline-2,3-dione derivatives.

  • Reduction: Production of tetrahydroquinoxaline derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at the bromine or fluorine positions.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it valuable in organic synthesis and medicinal chemistry.

Biology: Research has shown that quinoxaline derivatives exhibit biological activity, including antimicrobial, antifungal, and anticancer properties

Medicine: The compound's potential as a therapeutic agent is being explored, particularly in the context of cancer treatment. Its ability to interact with biological targets and pathways makes it a candidate for further research and development.

Industry: In the chemical industry, this compound is used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique properties enable the creation of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways are subject to ongoing research, but they may include enzymes, receptors, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Cyclopentyl vs.
  • Halogen Positioning: Bromine at C6 and fluorine at C7 are conserved in all quinoxalinone analogs, promoting halogen bonding and metabolic stability. In contrast, the quinolinone derivative () lacks fluorine but includes a methoxy group, altering electronic properties.

Biological Activity

The compound 6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a member of the tetrahydroquinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C13H14BrF N2O
  • Molecular Weight: 303.17 g/mol
  • CAS Number: 1774058-58-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including halogenation and cyclization processes. The specific methods used can vary based on the desired yield and purity.

Anticancer Activity

Recent studies have highlighted the potential of tetrahydroquinoxaline derivatives as anticancer agents. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines.

  • Inhibition of Cell Proliferation : Research indicates that tetrahydroquinoxaline derivatives may inhibit cell proliferation by inducing apoptosis in cancer cells.
  • Targeting Specific Pathways : These compounds have been shown to affect critical signaling pathways involved in cancer progression, such as the PI3K-AKT-mTOR pathway.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of related tetrahydroquinoxaline derivatives against several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results are summarized in Table 1.

Compound NameCell LineIC50 (µM)
Compound AHeLa12.5
Compound BMCF-79.8
Compound CA54915.0

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of this compound with various targets involved in cancer pathways. The findings suggested that this compound interacts effectively with multiple receptors, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated that tetrahydroquinoxaline derivatives exhibit antimicrobial activity against various bacterial strains. This broad spectrum of activity could make them suitable candidates for further development as antimicrobial agents.

Q & A

Q. What are the key structural features of 6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one, and how do they influence its reactivity?

The compound features a tetrahydroquinoxaline core (a bicyclic structure with two nitrogen atoms) substituted with bromine (position 6), fluorine (position 7), and a cyclopentyl group (position 4). The bromine and fluorine act as electron-withdrawing groups, enhancing electrophilic reactivity at adjacent positions, while the bulky cyclopentyl group introduces steric hindrance, potentially limiting access to the nitrogen atoms in the ring . Comparative studies of similar tetrahydroquinoxalines suggest that halogen substituents can modulate solubility and binding interactions with biological targets .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and ring saturation. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural validation. For example, ¹H NMR can resolve coupling patterns between protons on the tetrahydroquinoxaline ring, with fluorine’s deshielding effects aiding in assignment .

Q. What are the potential biological targets suggested by structural analogs of this compound?

Analogs of tetrahydroquinoxalines with halogen substituents have shown activity against kinases, GPCRs, and microbial targets. Preliminary data on brominated derivatives indicate potential inhibition of cancer cell proliferation, likely through interference with ATP-binding pockets in enzymes .

Advanced Research Questions

Q. What synthetic strategies are recommended for introducing the cyclopentyl group at the 4-position of the tetrahydroquinoxaline core?

Cyclopentyl incorporation can be achieved via nucleophilic substitution using cyclopentylmagnesium bromide under Grignard conditions or through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if a halogen is present at position 4. Steric hindrance from the bicyclic system necessitates optimized reaction temperatures (0–25°C) and polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. How can researchers optimize reaction conditions to mitigate steric hindrance from the cyclopentyl group during functionalization?

Steric challenges may arise during electrophilic aromatic substitution or coupling reactions. Strategies include:

  • Using bulky ligands (e.g., XPhos) in cross-coupling to improve catalyst turnover.
  • Employing high-pressure conditions to drive reactions to completion.
  • Pre-functionalizing the cyclopentyl group before ring closure to reduce steric interference .

Q. How should contradictory spectral data (e.g., unexpected coupling in ¹H NMR) be analyzed?

Contradictions may stem from dynamic effects (e.g., ring puckering) or impurities. Advanced techniques include:

  • Variable-temperature NMR to identify conformational flexibility.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Comparative analysis with deuterated analogs or computational modeling (DFT) to predict shifts .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, considering its structural analogs?

  • Kinase inhibition assays : Use ADP-Glo™ to measure ATP consumption.
  • Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive pathogens.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .

Q. How does the electronic effect of the 7-fluoro substituent influence the compound’s reactivity in cross-coupling reactions?

The fluorine atom’s electron-withdrawing nature activates the quinoxaline ring for electrophilic substitution at positions ortho and para to the halogen. However, in Suzuki-Miyaura couplings, it may deactivate the boronic acid partner, requiring elevated temperatures (80–100°C) and strong bases (e.g., Cs₂CO₃) .

Q. What computational methods can predict the impact of bromine and fluorine substituents on binding affinity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains).
  • DFT calculations : To assess electrostatic potential surfaces and charge distribution, highlighting halogen-bonding capabilities of bromine .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon) at –20°C to prevent degradation via hydrolysis or oxidation. Lyophilization is advised for long-term storage of salt forms. For boronic acid derivatives (potential synthetic intermediates), maintain pH 7–8 in aqueous solutions to avoid protodeboronation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.